3Pal Exhibits Intermediate Receptor Affinity (KD = 0.15 nM) in SST2 Antagonist Scaffold, Distinct from Both 2Pal and 4Pal
In Lu-177-labeled DOTA-xPal-LM3 somatostatin receptor subtype 2 (SST2) antagonists, the 3Pal-containing analog demonstrated a KD of 0.15 ± 0.01 nM, placing it intermediate between L2Pal (KD = 0.18 ± 0.02 nM) and 4Pal (KD = 0.11 ± 0.01 nM). The clinically benchmarked [177Lu]Lu-DOTA-LM3 (Tyr3 reference) showed KD = 0.09 ± 0.02 nM [1]. This graded affinity trend correlates directly with pyridine nitrogen position and cannot be replicated by substituting either alternative isomer.
| Evidence Dimension | SST2 receptor binding affinity (KD, nM) |
|---|---|
| Target Compound Data | 0.15 ± 0.01 nM (as [177Lu]Lu-DOTA-[3Pal3]-LM3) |
| Comparator Or Baseline | L2Pal: 0.18 ± 0.02 nM; 4Pal: 0.11 ± 0.01 nM; Tyr3 (reference): 0.09 ± 0.02 nM |
| Quantified Difference | 3Pal shows 1.2-fold higher affinity than L2Pal and 1.4-fold lower affinity than 4Pal |
| Conditions | Saturation binding assay on SST2-positive HEK293 cells expressing human SST2 receptor |
Why This Matters
Procurement decisions based on target affinity requirements cannot assume Pal isomers are interchangeable; 3Pal provides a distinct intermediate affinity option for SAR optimization.
- [1] Mansi R, et al. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. EJNMMI Radiopharm Chem. 2025;10:35. Table 1, Saturation binding studies. View Source
